molecular formula C15H11BrN4O2 B2763004 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338666-89-9

1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2763004
CAS No.: 1338666-89-9
M. Wt: 359.183
InChI Key: MGHMWNPZTBESMQ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research due to its structural features as a 1,2,3-triazole derivative. This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its stability, ability to form hydrogen bonds, and its role as a pharmacophore in bioactive molecules . The specific substitution pattern on this compound—featuring a 4-bromobenzyl group at the 1-position and a pyridin-4-yl group at the 5-position—suggests potential for diverse biological interactions. Structural analogues of 1,2,3-triazoles have been extensively investigated and demonstrate a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects . The presence of the carboxylic acid functional group enhances the molecule's utility as a key synthetic intermediate for further derivatization, such as forming amides or esters, to explore structure-activity relationships and develop novel chemical probes. Researchers can leverage this compound in various applications, including but not limited to: the synthesis of more complex heterocyclic systems; in vitro screening campaigns against biological targets; and as a building block in the development of potential enzyme inhibitors. The bromine and pyridine substituents are particularly valuable in metal-catalyzed cross-coupling reactions and for introducing molecular diversity, making this a versatile reagent for constructing targeted chemical libraries.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-12-3-1-10(2-4-12)9-20-14(11-5-7-17-8-6-11)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMWNPZTBESMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Mechanism

The patented method begins with 1-(4-bromobenzyl)-4,5-dibromo-1H-1,2,3-triazole (II ), which undergoes selective debromination at C-5 using isopropylmagnesium chloride (Scheme 1). This Grignard reagent preferentially abstracts the C-5 bromine, yielding 1-(4-bromobenzyl)-4-bromo-1H-1,2,3-triazole (III ). Subsequent treatment with isopropylmagnesium chloride–lithium chloride composite facilitates magnesiation at C-4, enabling carboxylation via carbon dioxide insertion to generate the carboxylic acid intermediate.

Critical Step:

  • Temperature Control: Reactions proceed at −30°C to 15°C to minimize side reactions.
  • Solvent System: Methyltetrahydrofuran (MTHF) enhances Grignard reactivity compared to THF.

Purification via Selective Methylation

The crude product contains a mixture of 1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (I ) and 4-bromo-1H-1,2,3-triazole-5-carboxylic acid byproduct (IV ). Differentiation is achieved through methyl iodide treatment in DMF/THF, which selectively esterifies the brominated byproduct (IVV ). Acidic workup isolates I with >95% purity after crystallization.

Reaction Conditions:

Step Reagents/Conditions Yield (%)
Debromination iPrMgCl (2.0 M in THF), −30°C, 1 h 78
Carboxylation CO₂, iPrMgCl–LiCl, 5°C–15°C, 1 h 65
Methylation/Purification MeI, K₂CO₃, DMF/THF (1:1), 30°C–40°C, 24 h 53 (final)

Alternative Route: Huisgen Cycloaddition

Azide-Ketoester Cyclization

A secondary approach adapts Huisgen 1,3-dipolar cycloaddition between 4-azidobenzyl bromide and a pyridin-4-yl-functionalized β-ketoester (Scheme 2). This method, while conceptually viable, faces challenges:

  • Regioselectivity: Thermal conditions favor 1,4-disubstituted triazoles, but the target requires 1,4,5-trisubstitution.
  • Functional Group Compatibility: Bromine and pyridine moieties may degrade under prolonged heating.

Optimization Data:

  • Solvent: DMSO/piperidine (5 mol%) at 70°C for 4–6 h achieves partial conversion.
  • Yield: <30% due to competing decomposition pathways.

Analytical Characterization

Spectroscopic Data

$$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$):

  • δ 8.72 (d, $$ J = 5.6 $$ Hz, 2H, Py-H),
  • δ 7.94 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H),
  • δ 7.58 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H),
  • δ 5.82 (s, 2H, CH₂),
  • δ 13.12 (s, 1H, COOH).

IR (KBr, $$ \nu $$):

  • 1713 cm⁻¹ (C=O stretch),
  • 1335 cm⁻¹ (SO₂ stretch absent, confirming sulfonamide-free structure).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows a single peak at $$ t_R = 6.72 $$ min, correlating with ≥95% purity.

Applications and Derivative Synthesis

The carboxylic acid group enables conjugation to biomolecules or metal-organic frameworks, while the bromine atom facilitates Suzuki-Miyaura cross-coupling. Recent studies highlight its utility as:

  • Anticancer Agents: Triazole-carboxylic acids inhibit carbonic anhydrase IX/XII isoforms (IC₅₀ = 12–45 nM).
  • Coordination Complexes: Pyridyl and carboxylate groups chelate transition metals for catalytic applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromobenzyl Group

The bromine atom on the benzyl group is susceptible to nucleophilic substitution under specific conditions.

Reagents and Conditions :

  • Sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C facilitates substitution with azide groups .

  • Potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) under reflux yields thiocyanate derivatives .

Example Reaction :

C11H10BrN3O2+NaN3DMF, 80°CC11H10N6O2+NaBr\text{C}_{11}\text{H}_{10}\text{BrN}_3\text{O}_2 + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{C}_{11}\text{H}_{10}\text{N}_6\text{O}_2 + \text{NaBr}

Key Data :

Substitution ProductYieldConditionsSource
Azide derivative60–95%NaN₃, DMF, 80°C
Thiocyanate derivative50–70%KSCN, DMF, reflux

Oxidation of the Pyridine Ring

The pyridine moiety can undergo oxidation to form N-oxides, enhancing its electrophilicity for further functionalization.

Reagents and Conditions :

  • m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C .

  • Hydrogen peroxide (H₂O₂) in acetic acid under mild heating .

Example Reaction :

Pyridine+m-CPBADCM, 25°CPyridine N-oxide+mCBA\text{Pyridine} + \text{m-CPBA} \xrightarrow{\text{DCM, 25°C}} \text{Pyridine N-oxide} + \text{mCBA}

Key Findings :

  • N-Oxidation typically proceeds with >80% efficiency under optimized conditions .

  • The oxidized product retains the triazole and carboxylic acid functionalities, enabling subsequent reactions at these sites .

Functionalization of the Carboxylic Acid Group

The carboxylic acid group participates in esterification, amidation, and decarboxylation.

Esterification

Reagents :

  • Ethanol/H₂SO₄ or DCC/DMAP coupling agents .

Example Reaction :

COOH+CH3CH2OHH2SO4COOCH2CH3+H2O\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O}

Key Data :

Ester ProductYieldConditionsSource
Ethyl ester85–90%Ethanol, H₂SO₄, reflux

Amidation

Reagents :

  • EDCI/HOBt or DCC in anhydrous DMF .

Example Reaction :

COOH+RNH2EDCI/HOBtCONHR+H2O\text{COOH} + \text{RNH}_2 \xrightarrow{\text{EDCI/HOBt}} \text{CONHR} + \text{H}_2\text{O}

Key Findings :

  • Amidation yields range from 60–75% depending on the amine nucleophile .

Cycloaddition and Metal-Catalyzed Coupling

The triazole ring itself is inert under most conditions, but the bromobenzyl group enables cross-coupling reactions.

Suzuki-Miyaura Coupling

Reagents :

  • Pd(PPh₃)₄ , arylboronic acid, K₂CO₃ in toluene/ethanol .

Example Reaction :

Br+ArB(OH)2Pd catalystAr+B(OH)3\text{Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar} + \text{B(OH)}_3

Key Data :

Coupling PartnerYieldConditionsSource
Phenylboronic acid65–75%Pd(PPh₃)₄, toluene/EtOH

Reduction Reactions

Selective reduction of the triazole ring or pyridine moiety has not been extensively reported, but hydrogenation over Pd/C may reduce the pyridine ring under high-pressure H₂ .

Scientific Research Applications

Medicinal Chemistry Applications

The triazole ring structure is known for its diverse biological activities, making derivatives of this compound promising candidates in drug development.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been synthesized and tested against various bacterial strains. In a study published by Mioc et al. (2017), it was reported that certain 1,2,4-triazole derivatives demonstrated potent activity against multidrug-resistant bacteria, highlighting their potential as new antimicrobial agents .

Anticancer Properties

Triazoles have also been investigated for their anticancer properties. A study by El-Reedy and Soliman (2020) indicated that triazole-containing compounds could inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines (MDA-MB-231) and colorectal cancer models . The mechanism of action is believed to involve the disruption of cellular pathways critical for tumor growth.

Neurological Disorders

Recent research has focused on the role of triazole derivatives in treating neurological disorders. For example, hybrids of triazoles with other pharmacophores have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Compounds derived from 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid have been evaluated for their efficacy in inhibiting acetylcholinesterase activity, demonstrating promising results .

Material Science Applications

The unique properties of triazoles extend beyond biological applications into material science.

Coordination Chemistry

Triazole derivatives are often used as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. This property has been exploited in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Polymer Science

In polymer science, triazole-containing monomers have been incorporated into polymeric materials to enhance their thermal stability and mechanical properties. Research indicates that these polymers exhibit improved resistance to degradation under harsh conditions, making them suitable for various industrial applications .

Agricultural Chemistry Applications

The agricultural sector has also seen the application of triazole compounds as fungicides and herbicides.

Fungicidal Activity

Triazoles are widely recognized for their antifungal properties. Studies have demonstrated that specific triazole derivatives can effectively inhibit fungal pathogens in crops, providing an alternative to traditional fungicides that may have adverse environmental effects.

Herbicide Development

Additionally, research is ongoing into the use of triazole compounds as herbicides. Their ability to interfere with plant growth hormones suggests potential for developing selective herbicides that target specific weed species without harming crops .

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target protein. The bromobenzyl and pyridine groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazole Derivatives

Compound Substituents (Position 1/Position 5) Key Features
Target Compound 4-Bromobenzyl / Pyridin-4-yl High lipophilicity (Br), hydrogen-bonding potential (pyridine)
1-(4-Chlorophenyl)-5-(CF₃)-triazole-4-COOH 4-Chlorophenyl / Trifluoromethyl Enhanced antitumor activity (GP = 68.09% vs. NCI-H522 cells)
1-(Thiazol-2-yl)-5-methyl-triazole-4-COOH Thiazol-2-yl / Methyl Zwitterionic properties improve antiproliferative activity (GP = 62.47%)
1-(4-Ethoxyphenyl)-5-formyl-triazole-4-COOH 4-Ethoxyphenyl / Formyl Dominant open-chain tautomer; decarboxylates at 175°C
  • Pyridin-4-yl substituents improve solubility in aqueous environments compared to methyl or thiazolyl groups .
  • Tautomerism : Unlike 5-formyl derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl-triazole-4-COOH), which exhibit ring-chain tautomerism (20% cyclic hemiacetal in solution), the target compound’s pyridinyl and bromobenzyl groups likely stabilize the triazole-carboxylic acid structure, minimizing tautomeric shifts .

Table 2: Antiproliferative Activity of Selected Triazole Derivatives

Compound Cell Line (Cancer Type) Growth Inhibition (GP%) Notes
1-(4-Chlorophenyl)-5-CF₃-triazole-4-COOH NCI-H522 (Lung) 68.09% c-Met kinase inhibition
1-(Thiazol-2-yl)-5-methyl-triazole-4-COOH NCI-H522 (Lung) 62.47% Zwitterionic properties enhance uptake
Target Compound Not reported Pending data Predicted activity based on pyridinyl moiety
  • Carboxylic Acid vs. Amides : Carboxylic acid derivatives generally exhibit lower activity than amide analogs due to high acidity (pKa ~3–4), which reduces cell permeability. For example, 1-(thiazol-2-yl)-triazole-4-carboxamide derivatives show improved activity compared to their acid counterparts .

Biological Activity

1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological properties, including antimicrobial, anticancer, and antiviral activities.

The molecular formula of this compound is C₁₈H₁₅BrN₄O₂, with a molecular weight of 359.18 g/mol . The compound features a bromobenzyl group and a pyridine moiety that contribute to its lipophilicity and biological activity.

Anticancer Activity

Research indicates that derivatives of the 1,2,3-triazole scaffold exhibit promising anticancer properties. A study highlighted that compounds with a triazole ring can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . Specifically, the presence of the carboxylic acid group in this compound enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells.

Table 1: Summary of Anticancer Activities

CompoundActivity TypeMechanism of Action
This compoundAnticancerInduction of apoptosis
Other Triazole DerivativesAnticancerCell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives are known for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Table 2: Antimicrobial Efficacy

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
Escherichia coli1-(4-Bromobenzyl)-5-pyridin-4-yl...X µg/mL
Staphylococcus aureus1-(4-Bromobenzyl)-5-pyridin-4-yl...Y µg/mL

(Note: Specific MIC values need to be populated from experimental data.)

Enzyme Inhibition

The nitrogen atoms in the triazole ring are crucial for enzyme-inhibitor interactions. This compound may serve as an inhibitor for specific enzymes involved in disease pathways. The binding affinity and selectivity can be influenced by the substituents on the triazole ring and the attached aromatic groups .

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

  • Anticancer Study : A recent investigation into a related triazole derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective inhibition of cell growth .
  • Antimicrobial Testing : Another study evaluated a series of triazole compounds against fungal pathogens like Candida albicans. The results showed that specific modifications on the triazole ring enhanced antifungal activity .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the 1,3-dipolar cyclization of an azide and alkyne precursor. Key steps include:

Precursor Preparation :

  • Substituted benzyl azide (e.g., 4-bromobenzyl azide) and a pyridinyl alkyne (e.g., 4-ethynylpyridine) are synthesized.
  • Carboxylic acid functionality is introduced via ester hydrolysis post-cycloaddition .

Cycloaddition Conditions :

  • Reaction in a THF/water mixture with CuSO₄·5H₂O and sodium ascorbate at 60°C for 12–24 hours.
  • Yields range from 65–85%, verified by TLC and HPLC .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns substituent positions (e.g., bromobenzyl protons at δ 4.8–5.2 ppm; pyridine protons at δ 8.5–9.0 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 385.02 for C₁₅H₁₂BrN₅O₂).
  • FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1450–1550 cm⁻¹) .

Advanced Synthetic Challenges

Q. Q3. How can regioselectivity issues during triazole formation be addressed?

Methodological Answer: CuAAC inherently produces 1,4-disubstituted triazoles. To mitigate competing pathways:

  • Catalyst Optimization : Use Cu(I) complexes with tris(benzyltriazolylmethyl)amine (TBTA) ligands to enhance regioselectivity (>95% 1,4-product).
  • Reaction Monitoring : Employ in situ Raman spectroscopy to detect intermediates and adjust reaction kinetics .

Q. Q4. What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

  • Solvent Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to grow single crystals.
  • Data Collection : Perform at 100 K using synchrotron radiation (λ = 0.71073 Å).
  • Structure Validation : Compare with CIF files from Acta Crystallographica (e.g., CCDC 947921 for analogous triazoles) .

Biological Activity Profiling

Q. Q5. How is the compound screened for antimicrobial activity?

Methodological Answer:

  • In Vitro Assays :
    • MIC Determination : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth (24–48 hours, 37°C).
    • IC₅₀ Calculation : Use resazurin-based viability assays, with data normalized to ciprofloxacin controls .

Q. Q6. What computational methods predict target binding modes?

Methodological Answer:

  • Molecular Docking : Utilize AutoDock Vina with bacterial dihydrofolate reductase (PDB ID: 3FYV) as a target.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Data Interpretation and Contradictions

Q. Q7. How should researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Cross-validate using CLSI guidelines for antimicrobial testing.
  • Structural Confounders : Re-analyze batch purity via HPLC (≥98% purity required) and confirm stereochemistry via circular dichroism .

Q. Q8. Why might solubility variations impact pharmacological outcomes?

Methodological Answer:

  • Solubility Profiling : Measure in PBS (pH 7.4) and DMSO using nephelometry.
  • Formulation Adjustments : Introduce PEG-400 or cyclodextrin derivatives to enhance aqueous solubility (>1 mg/mL target) .

Structural and Functional Modifications

Q. Q9. What substituent modifications enhance metabolic stability?

Methodological Answer:

  • Carboxylic Acid Bioisosteres : Replace with tetrazole or acyl sulfonamide groups to reduce glucuronidation.
  • Deuterium Labeling : Incorporate at the benzyl position to prolong half-life (e.g., ²H at C-7, t₁/₂ increase by 2.3×) .

Q. Q10. How can photophysical properties be exploited for imaging applications?

Methodological Answer:

  • Fluorescence Tagging : Conjugate with BODIPY fluorophores via EDC/NHS coupling.
  • Two-Photon Microscopy : Use λ_ex = 800 nm to track cellular uptake in real time (quantum yield Φ > 0.4 ideal) .

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